Cas no 886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- インチ: 1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
- InChIKey: HSSBQHVRJFQTPR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0849-5μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-5mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-20mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-30mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-40mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-50mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-2μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-10μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-20μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0849-3mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Introduction to 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 886913-65-1, specifically named 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule has garnered attention in recent years due to its unique structural features and promising biological activities. The presence of multiple functional groups, including triethoxy, methanesulfonylphenyl, and the 1,3,4-oxadiazole core, contributes to its versatile reactivity and potential therapeutic applications.
In the realm of chemical biology, the development of novel heterocyclic compounds is of paramount importance. Heterocycles such as the 1,3,4-oxadiazole ring system are widely recognized for their role in drug discovery due to their ability to mimic natural products and exhibit a wide range of biological activities. The 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure combines these properties with additional substituents that enhance its pharmacological profile. The triethoxy groups at the 3, 4, and 5 positions introduce lipophilicity and potential metabolic stability, while the methanesulfonylphenyl moiety enhances binding interactions with biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. The combination of quantum mechanical calculations and molecular dynamics simulations has been instrumental in understanding how the specific arrangement of atoms in 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide influences its biological activity. Studies have shown that the 1,3,4-oxadiazole core can act as a scaffold for designing molecules with enhanced binding affinity to enzymes and receptors. This has led to significant interest in exploring derivatives of this compound for therapeutic purposes.
The pharmaceutical industry has increasingly focused on developing small molecules that can modulate biological pathways implicated in various diseases. The structural features of 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it a promising candidate for further investigation. For instance, its ability to interact with proteins involved in inflammation and cancer progression has been highlighted in several preclinical studies. These studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by inhibiting key signaling pathways.
In addition to its potential therapeutic applications, the synthesis of 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents an excellent example of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that showcase the ingenuity of medicinal chemists. The use of advanced catalytic systems has allowed for more efficient and sustainable production methods. These advancements not only improve yield but also reduce waste generation.
The role of computational tools in drug discovery cannot be overstated. Software platforms capable of predicting molecular properties have revolutionized the way new drugs are designed. By integrating data from various sources—such as crystal structures of protein targets and pharmacokinetic profiles—scientists can rapidly screen large libraries of compounds for potential hits. In this context, 886913-65-1 stands out as a molecule with multiple attractive features that warrant further exploration.
One particularly intriguing aspect of this compound is its interaction with enzymes involved in metabolic pathways. For example, 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide has been found to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in pain and inflammation. By understanding how this molecule interacts with these enzymes at a molecular level, researchers can design analogs with improved selectivity and efficacy.
The development of novel drug candidates often involves iterative optimization processes where initial hits are modified to enhance their pharmacological properties. In the case of 886913-65-1, modifications such as changing substitution patterns or introducing new functional groups have been explored to improve solubility, bioavailability, and target engagement. These efforts align with global trends toward personalized medicine where compounds are tailored to individual patient needs based on genetic profiles or disease characteristics.
The broader impact of this research extends beyond individual molecules like 3, 886913--65--1 . It contributes to our fundamental understanding of how chemical structures influence biological activity—a cornerstone principle in medicinal chemistry. As computational methods continue to evolve, so too will our ability to predict which compounds will be most effective against specific diseases.
In conclusion, 886913--65--1 , identified by its CAS number, represents an exciting area for future research due to its unique structural features and promising biological activities. Its development exemplifies how interdisciplinary approaches combining synthetic chemistry, computational biology, and pharmacology can lead to novel therapeutics that address unmet medical needs worldwide.
886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品
- 2059975-80-1(2-chloro-N-(3-methoxy-5-methylphenyl)propanamide)
- 95539-66-5((2-Aminophenyl)methanethiol)
- 900718-02-7(2-(azepan-1-yl)propan-1-amine)
- 22727-18-0(4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine)
- 2228952-33-6(tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate)
- 921813-71-0(4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide)
- 361478-91-3(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
- 1263286-38-9(tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate)
- 1803857-25-1(4,5-Diiodo-2-hydroxymandelic acid)
- 898408-33-8(7-butyl-8-{4-(4-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)




